1-(4-Chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0): Distinguishing This Scaffold from Positional Isomers and Amine-Substituted Analogs
The compound 1-(4-chlorophenyl)cyclohexan-1-amine (CAS 1017478-76-0) is frequently confused with or misrepresented as the positional isomer 4-(4-chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9) in chemical databases and vendor catalogs . These two compounds share the same molecular formula (C12H16ClN) and molecular weight (209.71 g/mol), but differ fundamentally in the position of the amine group on the cyclohexane ring. The target compound features the amine at the 1-position geminal to the 4-chlorophenyl group, whereas the positional isomer places the amine at the 4-position, resulting in a distinct 1,4-disubstituted cyclohexane scaffold. This structural distinction has critical implications for both chemical reactivity and biological target engagement, as the geminal arrangement defines the characteristic arylcyclohexylamine pharmacophore associated with NMDA receptor and monoamine transporter interactions [1].
| Evidence Dimension | Structural identity: amine position on cyclohexane ring |
|---|---|
| Target Compound Data | 1-position amine (geminal to 4-chlorophenyl group) |
| Comparator Or Baseline | 4-position amine (1,4-disubstituted cyclohexane) in 4-(4-chlorophenyl)cyclohexan-1-amine (CAS 1202890-80-9) |
| Quantified Difference | Positional isomer with distinct connectivity; same molecular formula C12H16ClN and molecular weight 209.71 g/mol for both |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry differentiation |
Why This Matters
Procurement of the incorrect positional isomer can invalidate experimental results, particularly in pharmacological studies where the geminal aryl-amine arrangement is essential for target engagement.
- [1] Wikipedia. Arylcyclohexylamine. Last modified 2009-08-06. https://en.wikipedia.org/wiki/Arylcyclohexylamine View Source
